2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
Overview
Description
2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as MP-10, is a chemical compound that has been studied for its potential therapeutic uses. It is a selective agonist of the mu-opioid receptor, which is a protein that is important in pain management and addiction.
Mechanism of Action
2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide works by binding to the mu-opioid receptor, which is a protein that is important in pain management and addiction. When 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide binds to this receptor, it activates a signaling pathway that leads to the release of endogenous opioids, which are natural painkillers produced by the body.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide include pain relief, reduction in drug-seeking behavior, and potential use in cancer pain management. 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have fewer side effects than other opioid drugs, such as morphine.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments include its selectivity for the mu-opioid receptor, its potential for reducing drug-seeking behavior, and its potential use in cancer pain management. The limitations of using 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
For research on 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide include further studies on its potential therapeutic uses in pain management and addiction, as well as studies on its potential use in cancer pain management. Additionally, research on the synthesis and purification of 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could lead to improvements in the yield and purity of the compound, making it more accessible for research purposes.
In conclusion, 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has been studied for its potential therapeutic uses in pain management and addiction. Its selective agonist activity for the mu-opioid receptor and potential for reducing drug-seeking behavior make it a promising candidate for further research. However, more studies are needed to fully understand its biochemical and physiological effects and its potential limitations.
Scientific Research Applications
2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential therapeutic uses in pain management and addiction. It has been shown to be effective in reducing pain in animal models, and it has also been studied for its potential to reduce drug-seeking behavior in addiction. 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been studied for its potential use in cancer pain management.
properties
IUPAC Name |
2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-8-4-3-7-17(18)19(23)21-16-11-9-15(10-12-16)20(24)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBLBAGBALBCTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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